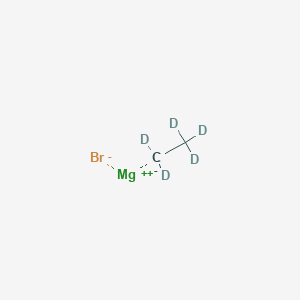
3-(4-(Hydroxymethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione is a compound that features a piperidine ring substituted with a hydroxymethyl group and a thiolane ring with a dione functionality. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves hydrogenation, cyclization, and multicomponent reactions . For 3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione, a typical synthetic route might include the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.
Formation of the Thiolane Ring: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing reagents.
Introduction of the Dione Functionality: This step can involve oxidation reactions to introduce the dione functionality.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve catalytic hydrogenation and cyclization reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dione functionality can be reduced to form diols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include substituted piperidines, diols, and carboxylic acids .
Applications De Recherche Scientifique
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with various biological targets, leading to its observed biological activities . The hydroxymethyl and dione functionalities can also contribute to its reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Piperidinones: Piperidine derivatives with a ketone functionality.
Spiropiperidines: Compounds with a spirocyclic piperidine ring.
Uniqueness
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione is unique due to its combination of a piperidine ring with a hydroxymethyl group and a thiolane ring with a dione functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H19NO3S |
|---|---|
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H19NO3S/c12-7-9-1-4-11(5-2-9)10-3-6-15(13,14)8-10/h9-10,12H,1-8H2 |
Clé InChI |
XPHAZZZARZPIQO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CO)C2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


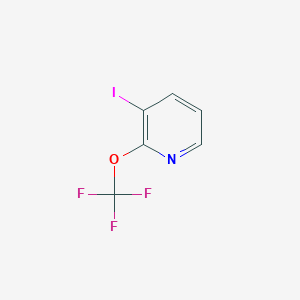
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)
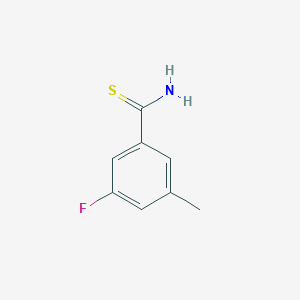
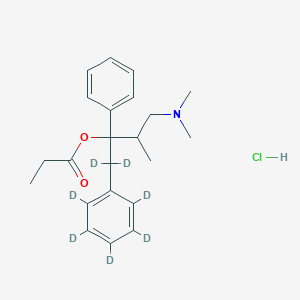
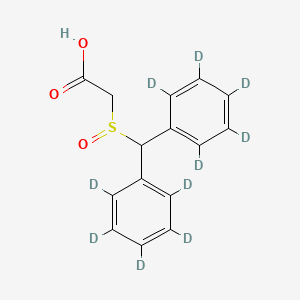
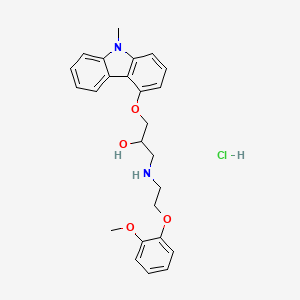
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)



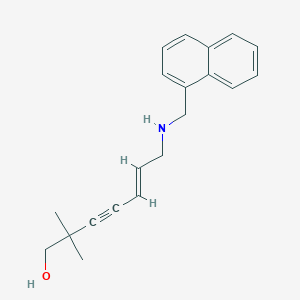
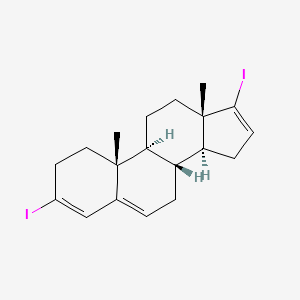
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
